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Comparative Analysis of Nafamostat and
Camostat as TMPRSS2 Inhibitors
This guide provides a detailed comparison of the inhibitory potency of two clinically relevant

serine protease inhibitors, Nafamostat mesylate and Camostat mesylate, against the

Transmembrane Serine Protease 2 (TMPRSS2). TMPRSS2 is a critical host factor for the entry

of several respiratory viruses, including SARS-CoV-2, making it a key target for antiviral drug

development.

Overview of TMPRSS2-Mediated Viral Entry
The entry of coronaviruses like SARS-CoV-2 into host cells is a multi-step process. The viral

Spike (S) protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the

host cell surface.[1][2][3][4] Following this binding, the S protein must be proteolytically

cleaved, or "primed," to facilitate the fusion of the viral and host cell membranes. TMPRSS2, a

cell surface serine protease, performs this critical cleavage at the S1/S2 and S2' sites of the

Spike protein.[1] This priming event allows for the release of the viral genome into the

cytoplasm, initiating infection.[1] By inhibiting the enzymatic activity of TMPRSS2, compounds

like Nafamostat and Camostat can effectively block this viral entry pathway.[2][4]
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Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.

Quantitative Comparison of Inhibitory Potency
The inhibitory activities of Nafamostat and Camostat against TMPRSS2 have been quantified

using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50)

and half-maximal effective concentration (EC50) are common metrics used to evaluate

potency. The data consistently demonstrates that Nafamostat is a more potent inhibitor of

TMPRSS2 than Camostat.
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Inhibitor Parameter Value Assay Type
Cell Line /
System

Reference

Nafamostat IC50 0.27 nM Biochemical
Recombinant

TMPRSS2
[5][6][7]

EC50 2.2 nM

Cell-based

(SARS-CoV-

2)

Calu-3 [8]

EC50 5.0 nM

Cell-based

(SARS-CoV-

2)

Calu-3 [5]

IC50 55 ± 7 nM Cell-based
HEK-293T-

TMPRSS2
[9][10]

EC50 10 nM

Cell-based

(SARS-CoV-

2)

Calu-3 [5][11]

Camostat IC50 6.2 nM Biochemical
Recombinant

TMPRSS2
[5][6][7][12]

EC50 14.8 nM

Cell-based

(SARS-CoV-

2)

Calu-3 [8]

EC50 87 nM

Cell-based

(SARS-CoV-

2)

Calu-3 [5]

IC50 142 ± 31 nM Cell-based
HEK-293T-

TMPRSS2
[9][10]

EC50 102 - 170 nM

Cell-based

(SARS-CoV-2

Variants)

Calu-3 [5]

Experimental Protocols
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The inhibitory potencies listed above were determined using established in vitro

methodologies. Below are detailed protocols for typical biochemical and cell-based assays

used to evaluate TMPRSS2 inhibitors.

Recombinant TMPRSS2 Biochemical Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of

purified TMPRSS2.

Materials:

Recombinant human TMPRSS2 enzyme.[6][13]

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).[6][9][13]

Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[6][13]

Test inhibitors (Nafamostat, Camostat) dissolved in DMSO.

384-well or 1536-well black plates.[4][6][13]

Plate reader capable of fluorescence detection (e.g., Ex: 340nm, Em: 440nm for AMC

substrate).[6][13]

Protocol:

A solution of the fluorogenic substrate is dispensed into the wells of the microplate.

Serial dilutions of the test inhibitors (Nafamostat, Camostat) are added to the wells.

Control wells receive DMSO vehicle only (0% inhibition) or a strong inhibitor/no enzyme

(100% inhibition).[6][13]

The enzymatic reaction is initiated by adding the recombinant TMPRSS2 enzyme to all

wells.[6][13]

The plate is incubated at room temperature for a set period (e.g., 60 minutes).[6][13]
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The fluorescence intensity is measured using a plate reader. The signal is proportional to

the amount of substrate cleaved by active TMPRSS2.

Raw data is normalized to the controls, and the percentage of inhibition for each inhibitor

concentration is calculated.

IC50 values are determined by fitting the concentration-response data to a four-parameter

logistic model.[6][13]

Cell-Based Viral Entry Inhibition Assay
This assay measures the ability of a compound to block viral entry into host cells that depend

on TMPRSS2 for infection.

Materials:

Host cells expressing TMPRSS2 (e.g., human lung Calu-3 cells or VeroE6 cells

engineered to express TMPRSS2).[5][8][11]

Live virus (e.g., SARS-CoV-2) or reporter pseudovirus.

Cell culture medium and supplements.

Test inhibitors (Nafamostat, Camostat).

Reagents for quantifying viral infection (e.g., RNA extraction kits and RT-qPCR reagents,

or a luminometer for reporter assays).[8][11]

Protocol:

Host cells are seeded in multi-well plates and grown to an appropriate confluency.

The cell culture medium is replaced with medium containing serial dilutions of the test

inhibitors. The cells are pre-incubated for a short duration (e.g., 30-60 minutes).[8][14]

The cells are then challenged with the virus at a known multiplicity of infection (MOI).[8]
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After a specified infection period (e.g., 20-48 hours), the level of viral infection is

quantified.

For live virus: Total cellular RNA is extracted, and viral RNA copies are quantified using

RT-qPCR.[8]

For reporter pseudovirus: Cell lysates are analyzed for reporter gene expression (e.g.,

luciferase activity).

The extent of infection is normalized to untreated, virus-infected control cells.

EC50 values are calculated by plotting the normalized infection levels against the inhibitor

concentrations.
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Caption: Workflow for a biochemical TMPRSS2 inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target -
PMC [pmc.ncbi.nlm.nih.gov]

2. tandfonline.com [tandfonline.com]

3. Decreased TMPRSS2 expression by SARS-CoV-2 predicts the poor prognosis of lung
cancer patients through metabolic pathways and immune infiltration | Aging [aging-us.com]

4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5. The discovery and development of transmembrane serine protease 2 (TMPRSS2)
inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of
Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

7. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of
COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

8. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse
Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

9. biorxiv.org [biorxiv.org]

10. researchgate.net [researchgate.net]

11. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion
in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner -
PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. pubs.acs.org [pubs.acs.org]

14. TMPRSS2 inhibition assay [bio-protocol.org]

To cite this document: BenchChem. [Comparing the inhibitory potency of Nafamostat and
Camostat on TMPRSS2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217035#comparing-the-inhibitory-potency-of-
nafamostat-and-camostat-on-tmprss2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1217035?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12203450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12203450/
https://www.tandfonline.com/doi/full/10.2217/fon-2020-0571
https://www.aging-us.com/article/203823/text
https://www.aging-us.com/article/203823/text
https://pdfs.semanticscholar.org/2897/0197778361ef850fd475a09bbc092e692f5b.pdf?skipShowableCheck=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7507803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7507803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8043206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8043206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406266/
https://www.biorxiv.org/content/10.1101/2020.07.21.214098v1.full-text
https://www.researchgate.net/publication/343130641_Molecular_mechanism_of_SARS-CoV-2_cell_entry_inhibition_via_TMPRSS2_by_Camostat_and_Nafamostat_mesylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC7354595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7354595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7354595/
https://www.researchgate.net/figure/nhibitory-effects-of-camostat-and-nafamostat-on-the-release-of-coronavirus-229E-into-the_fig1_341558640
https://pubs.acs.org/doi/10.1021/acsptsci.0c00106
https://bio-protocol.org/exchange/minidetail?id=10129767&type=30
https://www.benchchem.com/product/b1217035#comparing-the-inhibitory-potency-of-nafamostat-and-camostat-on-tmprss2
https://www.benchchem.com/product/b1217035#comparing-the-inhibitory-potency-of-nafamostat-and-camostat-on-tmprss2
https://www.benchchem.com/product/b1217035#comparing-the-inhibitory-potency-of-nafamostat-and-camostat-on-tmprss2
https://www.benchchem.com/product/b1217035#comparing-the-inhibitory-potency-of-nafamostat-and-camostat-on-tmprss2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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